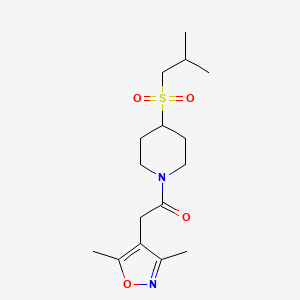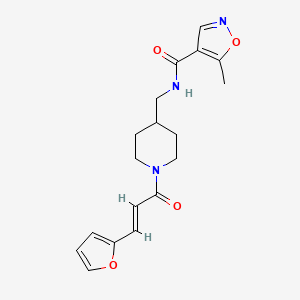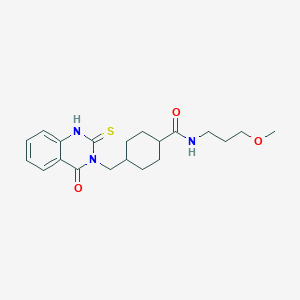
N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include quinazolinone derivatives, are crucial in pharmaceutical research due to their diverse biological activities. The synthesis of these compounds often involves complex reactions, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes, which can yield various derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione in satisfactory yields. These reactions are significant for creating novel compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Antibacterial Activity
Some quinazolinone derivatives have been synthesized and tested for their antibacterial activities against various microorganisms. These compounds have shown significant activity against strains like Staphylococcus aureus, Bacillus species, and Escherichia coli, among others. Such studies are crucial for developing new antibacterial agents, especially in the face of increasing antibiotic resistance (Osarumwense, 2022).
Antimicrobial and Antifungal Agents
Quinazolinone compounds have also been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Their structures, confirmed through various spectral analyses, have been correlated with their biological activities, offering insights into the design of new therapeutic agents. Such research contributes to the discovery of novel treatments for infections caused by resistant strains of bacteria and fungi (Desai et al., 2011).
Anticonvulsant and Antileukemic Activities
Quinazolinone derivatives have been explored for their potential anticonvulsant and antileukemic activities. The synthesis of new derivatives and their evaluation against specific diseases contribute to the understanding of their therapeutic potential and mechanisms of action. These studies are foundational for the development of new drugs for the treatment of convulsions and leukemia (Rajasekaran et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-12-4-11-21-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)22-20(23)27/h2-3,5-6,14-15H,4,7-13H2,1H3,(H,21,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXZSJOOSKDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

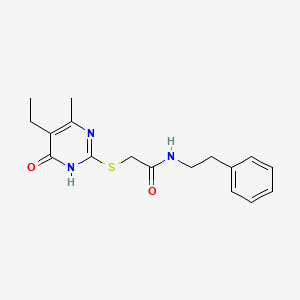
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)
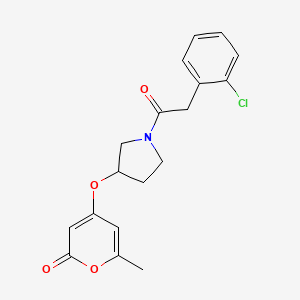

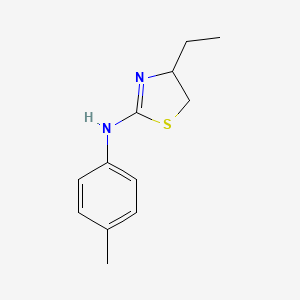
![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

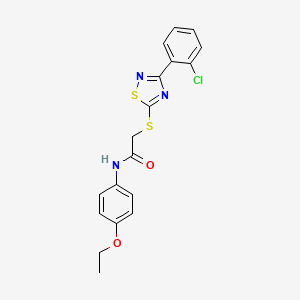
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2556074.png)
